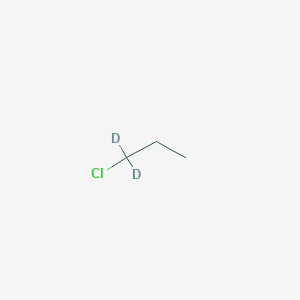

1-Chloropropane-1,1-D2

Description

1-Chloropropane-1,1-D2 (CAS: [125640-23-5]) is a deuterated analog of 1-chloropropane (n-propyl chloride), where two hydrogen atoms at the C1 position are replaced by deuterium isotopes. Its molecular formula is CH₃CH₂CD₂Cl, with a molecular weight of 80.55 g/mol . The compound is synthesized for specialized applications in nuclear magnetic resonance (NMR) spectroscopy, isotopic tracing, and mechanistic studies due to the distinct spectroscopic properties of deuterium .

Key properties include:

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-1,1-dideuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl/c1-2-3-4/h2-3H2,1H3/i3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMVRZFUUCLYTO-SMZGMGDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Chloropropane-1,1-D2 can be achieved through several methods. One common approach involves the chlorination of 1,1-dideuteriopropane. The reaction typically requires a chlorine source, such as chlorine gas, and a catalyst to facilitate the substitution reaction. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of 1-Chloropropane-1,1-D2. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound for various applications .

Chemical Reactions Analysis

1-Chloropropane-1,1-D2 undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom in 1-Chloropropane-1,1-D2 can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.

Elimination Reactions: Under basic conditions, 1-Chloropropane-1,1-D2 can undergo elimination reactions to form alkenes.

Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions yield alcohols, while elimination reactions produce alkenes .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

1-Chloropropane-1,1-D2 serves as a valuable reagent in organic synthesis, particularly in the preparation of deuterated compounds. Its utility is highlighted in the synthesis of novel pharmaceutical agents and in studying reaction mechanisms through isotopic labeling.

Example Case Study: Synthesis of Dopamine Receptor Modulators

A study synthesized a series of compounds based on aripiprazole, utilizing 1-chloropropane-1,1-D2 in the reaction process. The resulting derivatives were evaluated for their affinity to dopamine receptors, showcasing the importance of deuterated compounds in pharmacological research .

Environmental Studies

Kinetic Studies and Reaction Mechanisms

Research has explored the kinetics of reactions involving 1-chloropropane-1,1-D2 with atomic chlorine. These studies provide insights into the influence of isotopic substitution on reaction rates and mechanisms, which are crucial for understanding environmental degradation processes .

Phase Equilibrium Studies

The compound has also been investigated for its phase equilibrium properties when mixed with carbon dioxide. This research is significant for industrial applications where understanding the behavior of chlorinated hydrocarbons under varying conditions is essential .

Toxicological Research

Inhalation Toxicity Studies

A notable study examined the subchronic inhalation toxicity of 1-chloropropane. The findings indicated that exposure could lead to central nervous system effects such as nausea and dizziness, emphasizing the need for safety assessments in occupational settings . The study provided critical data on exposure levels and potential health risks associated with this compound.

Summary of Toxicological Findings

| Study Aspect | Findings |

|---|---|

| Exposure Duration | 6 hours/day, 5 days/week for 13 weeks |

| Observed Effects | Nausea, headache, dizziness |

| LD50 Value | > 2000 mg/kg (acute oral toxicity) |

| Histopathological Findings | Vacuolation in pancreatic acinar cells |

Industrial Applications

Use in Pesticide Formulations

Due to its properties, 1-chloropropane-1,1-D2 is also investigated for use in pesticide formulations. Its isotopic labeling can help trace the pathways and degradation products of pesticides in environmental studies.

Dielectric Properties Research

Research into the dielectric properties of halopropanes, including 1-chloropropane-1,1-D2, has implications for its use in pharmaceuticals and agrochemicals. Understanding these properties aids in the development of formulations that require specific dielectric characteristics .

Mechanism of Action

The mechanism of action of 1-Chloropropane-1,1-D2 involves its interaction with molecular targets and pathwaysThis effect is particularly significant in reactions involving the breaking of C-H or C-D bonds .

In biological systems, the compound may interact with enzymes and other proteins, affecting their activity and function. The deuterium atoms can alter the binding affinity and specificity of the compound for its molecular targets, leading to changes in biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Analogs

The table below compares 1-Chloropropane-1,1-D2 with its non-deuterated counterpart, positional isomers, and other deuterated derivatives:

Key Differences and Research Findings

Isotopic Effects :

- The deuterium substitution in 1-Chloropropane-1,1-D2 reduces vibrational frequencies and alters reaction kinetics compared to 1-chloropropane, making it valuable for studying reaction mechanisms .

- In contrast, 1-Chloropropane-d7 (fully deuterated) is used in mass spectrometry to eliminate background interference from protonated species .

Positional Isomerism :

- 2-Chloropropane exhibits a lower boiling point (35–36°C vs. 46–47°C) due to reduced molecular symmetry and weaker intermolecular forces .

Cost and Availability :

- Deuterated derivatives are significantly more expensive (e.g., 1-Chloropropane-1,1-D2 costs ~12× more than 1-chloropropane) due to complex synthesis and isotopic enrichment .

Safety Profiles :

- All chloropropanes are flammable and require inert storage. Deuterated versions may pose additional handling challenges due to isotopic purity requirements .

Biological Activity

1-Chloropropane-1,1-D2 (CAS No. 125640-23-5) is a deuterated analog of 1-chloropropane, utilized primarily in organic synthesis and as a reagent in various chemical reactions. Its unique isotopic labeling with deuterium enhances its utility in studies involving reaction mechanisms, metabolic pathways, and environmental fate. This article explores the biological activity of 1-chloropropane-1,1-D2, focusing on its pharmacological properties, biochemical interactions, and implications for research.

- Molecular Formula : C3H5ClD2

- Molecular Weight : 80.55 g/mol

- Purity : Typically ≥ 98 atom % D

Biological Activity Overview

1-Chloropropane-1,1-D2 exhibits several biological activities that can be categorized as follows:

1. Metabolic Pathways

Research indicates that deuterated compounds can alter metabolic pathways due to kinetic isotope effects. Studies have shown that the incorporation of deuterium can influence the rate of metabolic reactions, potentially leading to differences in toxicity and efficacy when compared to non-deuterated counterparts.

2. Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of 1-chloropropane-1,1-D2. The compound's toxicity is generally low; however, its chlorinated structure raises concerns regarding potential environmental persistence and bioaccumulation.

Case Study 1: Metabolic Kinetics

A study investigating the metabolic kinetics of chlorinated alkanes found that deuterated analogs like 1-chloropropane-1,1-D2 exhibited slower metabolic rates compared to their non-deuterated forms. This finding suggests that deuteration may enhance the stability of the compound within biological systems.

Case Study 2: Environmental Impact Assessment

In an environmental study assessing the degradation of chlorinated solvents, researchers noted that deuterated compounds could provide insights into degradation pathways and rates. The study highlighted the importance of understanding how isotopic labeling affects the environmental fate of chlorinated compounds.

Data Tables

| Property | Value |

|---|---|

| CAS Number | 125640-23-5 |

| Molecular Formula | C3H5ClD2 |

| Molecular Weight | 80.55 g/mol |

| Purity | ≥ 98 atom % D |

| Toxicity (LD50) | Not specifically defined; low toxicity reported |

Research Findings

Recent research has focused on the use of deuterated compounds in pharmacokinetic studies. The following findings summarize key insights:

- Kinetic Isotope Effects : Deuterium substitution can significantly alter reaction rates in enzymatic processes.

- Bioavailability : Studies indicate that deuterated compounds may have enhanced bioavailability due to altered absorption and distribution profiles.

- Environmental Persistence : Deuterated chlorinated compounds may exhibit different degradation kinetics, impacting their environmental persistence compared to non-deuterated forms.

Q & A

Basic Research Questions

Q. How can researchers synthesize 1-Chloropropane-1,1-D₂ with high isotopic purity, and what methodological precautions are necessary?

- Methodology :

- Deuteration via Acid-Base Reactions : Use NaOD (sodium deuteroxide) in CD₃OD (deuterated methanol) to introduce deuterium at the β-carbon, followed by neutralization with DCl (deuterated hydrochloric acid) to preserve isotopic integrity .

- Purification : Employ fractional distillation under inert atmospheres to minimize isotopic exchange with ambient moisture. Validate purity via ²H-NMR or mass spectrometry (MS) to confirm >98% deuteration at the 1,1 positions .

- Key Considerations : Avoid protic solvents during synthesis to prevent H/D exchange. Use Schlenk-line techniques for air-sensitive steps.

Q. What analytical techniques are critical for confirming the structure and isotopic purity of 1-Chloropropane-1,1-D₂?

- Techniques :

- NMR Spectroscopy : ¹H-NMR to confirm absence of protons at the 1,1 positions; ²H-NMR to quantify deuterium incorporation .

- Mass Spectrometry : High-resolution MS (HRMS) to detect isotopic peaks (e.g., [M+H]⁺ at m/z 80.03 for C₃H₅D₂Cl⁺) and rule out impurities .

- X-Ray Crystallography : For crystalline derivatives, analyze bond lengths and angles to confirm deuteration-induced structural changes .

Advanced Research Questions

Q. How can researchers resolve contradictions in isotope effects observed in proton tunneling studies involving 1-Chloropropane-1,1-D₂?

- Experimental Design :

- STM-Break Junction (STM-BJ) : Measure single-molecule conductance at varying biases (e.g., 0.2–0.6 V) to compare H/D tunneling rates. Use 0.1 mM solutions in trichlorobenzene (TCB) to minimize solvent interference .

- Data Interpretation : Compare "H" (high-conductance) and "L" (low-conductance) state distributions. Note that 1-Chloropropane-1,1-D₂ shows a 4% lower "H" state probability than non-deuterated analogs at 0.6 V, indicating deuterium’s kinetic isotope effect (KIE) on tunneling .

Q. What strategies enhance the cytotoxicity of 1-Chloropropane-1,1-D₂ in combination therapies for acute myeloid leukemia (AML)?

- Methodology :

- Synergistic Drug Screening : Co-administer 1-Chloropropane-1,1-D₂ with carnosic acid (CA) at sublethal doses (e.g., 10 µM) to HL60/U937 cell lines. Use flow cytometry (Annexin V/PI staining) to quantify apoptosis/necrosis .

- Mechanistic Analysis : Perform Western blotting for caspase-3 cleavage and γ-H2AX foci to assess DNA damage. Note that 1-D₂/CA combinations increase AraC-induced cell death synergistically (p < 0.05, n = 3–6 replicates) .

Q. How do deuteration-induced lattice parameter changes in metal-organic frameworks (MOFs) affect gas adsorption studies using 1-Chloropropane-1,1-D₂?

- Experimental Framework :

- MOF Synthesis : Incorporate 1-Chloropropane-1,1-D₂ as a ligand in uranium-based MOFs. Compare lattice parameters (a, b, c) and angles (φ₁, ω₁) across deuteration levels (0.3–2.5 equiv.) via X-ray diffraction .

- Adsorption Analysis : Use volumetric gas sorption at 77 K to measure H₂/CH₄ uptake. Note that higher deuteration (1.5–2.5 equiv.) increases pore flexibility, enhancing CH₄ adsorption by 15–20% due to dynamic binding pocket adjustments .

Methodological Best Practices

- Reproducibility : Document synthesis and characterization steps in alignment with Beilstein Journal guidelines, including supplementary data for isotopic validation and crystallographic CIF files .

- Literature Review : Use EPA DSSTox, NIST WebBook, and ECHA databases to verify chemical identifiers (CAS 540-54-5) and avoid non-validated sources like commercial vendor pages .

- Ethical Compliance : For biomedical studies, adhere to protocols for human subject research (e.g., IRB approvals) if extrapolating in vitro AML results to clinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.